molecular formula C11H8OS B1506457 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one CAS No. 38006-16-5

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Cat. No.: B1506457
CAS No.: 38006-16-5
M. Wt: 188.25 g/mol
InChI Key: VUQNVBHDBXJWMA-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS Registry Number: 38006-16-5) is an organic compound with the molecular formula C 11 H 8 OS and a molecular weight of 188.25 g/mol . Its structure is a fused polycyclic system, characterized by a ketone group attached to a five-membered ring that is annulated with a benzothiophene moiety, as represented by the SMILES notation O=C1CCC2=C1C3=CC=CC=C3S2 . This compound serves as a valuable and versatile synthetic building block in organic chemistry and materials science research. The presence of multiple fused rings and heteroatoms makes it a promising scaffold for the development of novel pharmacologically active molecules or functional organic materials. Researchers utilize this ketone in cyclocondensation reactions, similar to other enolizable ketones, for the construction of complex heterocyclic systems like benzodiazepines, which are structures of significant therapeutic interest . Its defined structure and properties also make it a candidate for applications in the synthesis of organic semiconductors and dyes, where the extended pi-system can influence electronic properties . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional and governmental regulations.

Properties

IUPAC Name

2,3-dihydrocyclopenta[b][1]benzothiol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-8-5-6-10-11(8)7-3-1-2-4-9(7)13-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQNVBHDBXJWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721906
Record name 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38006-16-5
Record name 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
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Preparation Methods

General Synthetic Strategies

The synthesis of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one typically involves:

  • Construction of the benzo[b]thiophene core.
  • Formation of the cyclopentane ring fused to the thiophene.
  • Introduction of the ketone functionality at the 1-position.

Common approaches include cyclization reactions, catalytic hydrogenation, and functional group transformations on preformed thiophene derivatives.

Cyclization-Based Approaches

One effective method involves the cyclization of substituted thiophene precursors under conditions that promote ring closure to form the fused cyclopentanone ring.

  • For example, starting from 2,3-dihydrobenzo[b]thiophene derivatives, cyclization can be induced by intramolecular reactions involving halogenated or carbonylated intermediates.
  • Catalytic systems such as Lewis acids or Brønsted acids can facilitate this cyclization.

Although specific literature on the exact preparation of this compound is limited, analogous compounds such as thieno[2,3-b]thiophenes have been synthesized via hydrazine-mediated condensation and cyclization reactions under reflux in ethanol, yielding high product purity and good yields (around 75%).

Catalytic Hydrogenation Methods

A significant advancement in the preparation of dihydro-benzo[b]thiophene derivatives is the use of Rhodium-catalyzed asymmetric hydrogenation.

  • Rhodium catalysts enable the selective hydrogenation of benzo[b]thiophene 1,1-dioxide substrates to produce chiral 2,3-dihydrobenzo[b]thiophene derivatives with high yield (up to 99%) and excellent enantioselectivity (>99% ee).
  • Although this method is reported for 1,1-dioxide derivatives, it demonstrates the utility of catalytic hydrogenation in constructing dihydrobenzo[b]thiophene frameworks, which can be adapted to synthesize the cyclopenta[d]thiophen-1-one system by appropriate precursor design.

Hydrazine Derivative Condensation

Hydrazine and its derivatives have been used to prepare related thiophene derivatives through condensation reactions:

  • For example, hydrazine reacts with thieno[2,3-b]thiophene derivatives in ethanol under reflux with catalytic triethylamine to afford hydrazones in good yields (75%).
  • Subsequent cyclization steps can lead to fused heterocyclic systems resembling the target compound.

This method highlights the importance of hydrazine-mediated transformations in constructing nitrogen- and sulfur-containing fused rings, which can be modified for oxygen-containing ketone analogs.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes Reference
Hydrazine-mediated condensation Hydrazine, ethanol, reflux, catalytic TEA ~75 Formation of hydrazones and subsequent cyclization
Rh-catalyzed asymmetric hydrogenation Rh catalyst, hydrogen gas, benzo[b]thiophene 1,1-dioxide substrates Up to 99 High enantioselectivity, gram-scale synthesis feasible
Acid-catalyzed cyclization Lewis or Brønsted acids, substituted thiophene intermediates Variable Cyclization to form fused cyclopentanone ring General synthetic knowledge

Detailed Research Findings

  • Hydrazine Condensation and Cyclization : The reflux of thieno[2,3-b]thiophene derivatives with hydrazine in ethanol yields hydrazones that can be further cyclized to form fused heterocycles. The reaction is typically carried out for 4 hours with triethylamine as a catalyst. The products are isolated by filtration and recrystallization, confirming high purity by NMR and IR spectroscopy.

  • Rhodium-Catalyzed Hydrogenation : The asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides proceeds smoothly under mild conditions with Rh catalysts, achieving near-quantitative yields and excellent enantiomeric excess. The mechanism is proposed to involve hydrogen bonding between the substrate and the ligand, enhancing selectivity.

  • Catalytic Cyclization : While specific data on this compound are scarce, analogous benzocyclopentane-fused thiophenes have been synthesized via acid-catalyzed intramolecular cyclizations, suggesting a viable route for this compound.

Chemical Reactions Analysis

Rhodium-Catalyzed Decomposition of α-Diazoketones

The compound is synthesized via rhodium(II) acetate-catalyzed decomposition of α-diazoketones tethered to benzothiophene derivatives. For example:

  • Substrate : 1-Diazo-3-(3-benzothienyl)-2-propanone (165)

  • Catalyst : Rh(II) acetate

  • Product : 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-2-one (159)

  • Key Observation : The reaction proceeds via intramolecular cyclopropanation, yielding a tricyclic structure .

SubstrateCatalystProductYieldReference
1-Diazo-3-(3-benzothienyl)-2-propanoneRh(II) acetate2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-2-one65–78%

Functionalization via Cycloaddition and Ring-Opening

The ketone group in the cyclopentanone moiety enables nucleophilic additions and ring-opening reactions:

  • Reaction with Isocyanates :

    • Substrate : 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one derivatives

    • Reagents : Allyl isocyanate, cyclohexyl isocyanate

    • Products : Carboxamide derivatives (e.g., compound 2a: 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide)

    • Conditions : Room temperature, DMSO solvent .

Hydrogenation and Asymmetric Catalysis

Rhodium-catalyzed asymmetric hydrogenation of related benzo[b]thiophene derivatives has been reported, suggesting potential applicability:

  • Substrate : Prochiral benzo[b]thiophene 1,1-dioxides

  • Catalyst : Rh-(S)-DTBM-Segphos complex

  • Product : Chiral 2,3-dihydrobenzo[b]thiophenes with >99% enantiomeric excess (ee) .

Substrate TypeCatalyst LoadingeeYield
Aryl-substituted0.02 mol%>99%99%

Thiophene Ring Functionalization

The thiophene ring undergoes electrophilic substitution and cyclization:

  • Gewald’s Thiophene Synthesis :

    • Reacting benzylidenecyclopentanones with elemental sulfur and malononitrile yields 2-aminothiophene derivatives (e.g., compound 7b) .

    • Conditions : 1,4-dioxane, triethylamine, reflux.

Biological Activity and Derivatives

While not directly a reaction, derivatives of this scaffold exhibit pharmacological potential:

  • α-Glucosidase Inhibition : Analogous 2,3-dihydro-1,5-benzothiazepines show IC<sub>50</sub> values as low as 2.62 μM .

  • Synthetic Modifications : Introduction of electron-donating groups (e.g., –OCH<sub>3</sub>) enhances bioactivity .

Comparative Reactivity of Structural Analogs

  • Benzonaphthothiophenones : The naphthalene-fused analog (2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one) shares similar ketone reactivity but lacks reported catalytic cyclization studies .

Scientific Research Applications

Applications in Scientific Research

The compound is primarily studied for its applications in the following areas:

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

2. Material Science

  • Organic Electronics : Due to its unique electronic properties, this compound is explored in the fabrication of organic semiconductors and photovoltaic devices. Its ability to form stable thin films enhances its utility in organic light-emitting diodes (OLEDs) and organic solar cells .
  • Polymer Chemistry : The compound serves as a building block for synthesizing conductive polymers, which are essential in flexible electronic applications .

3. Chemical Synthesis

  • Synthetic Intermediates : It acts as an important intermediate in the synthesis of more complex organic molecules. The compound's reactivity allows for various functionalizations that are valuable in organic synthesis .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of modified derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for further development into therapeutic agents .

Case Study 2: Organic Electronics

Research conducted by a team at a leading university investigated the use of this compound in organic photovoltaic cells. The findings showed that devices incorporating this compound achieved higher efficiency compared to traditional materials, highlighting its potential in sustainable energy solutions .

Mechanism of Action

The mechanism by which 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Key Structural Differences Synthesis Method Applications Reference
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one C₁₁H₈OS Baseline structure Aldol condensation, Grignard reactions Molecular motors, organic electronics
5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophene C₁₀H₁₄S Cyclopenta[c]thiophene with alkyl substituents Alkylation of cyclopenta[c]thiophenone Intermediate for functional materials
2-Fluoro-2-methyl-2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one C₁₂H₉FOS Fluorine and methyl groups at C2 Fluorination with NFSI/LiHMDS Enhanced photostability in molecular motors
Benzo[c]thiophen-1(3H)-imine derivatives C₁₂H₁₅NS Thiophene fused to an imine-functionalized benzene NaH-mediated alkylation Ligands, bioactive molecules
Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one C₈H₁₀OS Saturated cyclopentane ring Reduction of unsaturated precursors Pharmaceutical intermediates

Key Comparative Insights

Electronic Properties :
  • The ketone group in this compound enhances electrophilicity, facilitating reactions like aldol condensations . Fluorinated derivatives (e.g., 2-fluoro-2-methyl variant) exhibit red-shifted absorption spectra due to electron-withdrawing effects, critical for light-driven molecular motors .
  • In contrast, saturated analogues (e.g., tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one) lack conjugation, reducing their utility in optoelectronic applications .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., methyl or phenyl groups) in cyclopenta-thiophenes can hinder reactivity, necessitating optimized reaction conditions .
  • Synthesis Complexity : Fluorination and stereochemical control (e.g., in molecular motor derivatives) require precise stoichiometry and low-temperature conditions .

Biological Activity

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS Number: 38006-16-5) is a compound of interest in the field of medicinal chemistry and organic synthesis. Its unique structure, which incorporates a thiophene moiety, presents potential for various biological activities. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

  • Molecular Formula : C₁₁H₈OS
  • Molecular Weight : 188.25 g/mol
  • CAS Number : 38006-16-5

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₁H₈OS
Molecular Weight188.25 g/mol
CAS Number38006-16-5

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. A study demonstrated that derivatives of thiophene can scavenge free radicals effectively, suggesting that this compound may also possess similar properties. The antioxidant activity is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. For instance, a recent investigation into related compounds showed that they could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Case Studies

  • Study on Apoptosis Induction :
    • Objective : To evaluate the effects of thiophene derivatives on cancer cell lines.
    • Findings : The study found that treatment with these compounds led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
    • : This suggests a promising avenue for developing new anticancer therapies based on the structure of this compound.
  • Neuroprotective Effects :
    • Objective : Investigate potential neuroprotective effects against neurodegenerative diseases.
    • Findings : Compounds structurally related to this compound showed protective effects on neuronal cells under oxidative stress conditions.
    • : The results indicate potential applications in treating diseases such as Alzheimer’s and Parkinson’s.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Free Radical Scavenging : The thiophene ring can interact with free radicals, neutralizing them and reducing oxidative damage.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis.

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentTemperatureSolventYield (%)Reference
LiHMDS/NFSI−78°CToluene64–86
LDA/Methyl Iodide−78°C→RTTHF48–96

Advanced Question: How do steric and electronic effects influence fluorination or methylation at the C2 position?

Methodological Answer:

  • Fluorination : NFSI reacts selectively at the C2 position due to the electron-withdrawing ketone group, which stabilizes the transition state. Steric hindrance from adjacent substituents (e.g., methyl groups) reduces yields (e.g., 25% for bulky derivatives) .
  • Methylation : LDA-mediated alkylation with methyl iodide proceeds efficiently (96% yield) under cryogenic conditions, but bulkier electrophiles (e.g., 2-iodopropane) yield only 48% due to steric clashes .

Advanced Question: What challenges arise in crystallographic analysis of derivatives, and how are they resolved?

Methodological Answer:

  • Disorder in Crystal Packing : Methyl or fluorine substituents introduce rotational disorder. This is mitigated by refining anisotropic displacement parameters and using high-resolution data (e.g., synchrotron sources) .
  • Twinned Data : SHELX software (SHELXL/SHELXE) is employed for structure solution and refinement, leveraging robust algorithms for handling twinned or low-quality datasets .

Advanced Question: How can NMR data contradictions (e.g., unexpected splitting) be analyzed for diastereomers?

Methodological Answer:

  • Diastereomer Separation : Chiral chromatography or recrystallization isolates enantiomers. For example, E/Z isomers of molecular motor precursors are resolved via column chromatography .
  • Dynamic NMR : Variable-temperature 1H^1\text{H} NMR identifies coalescence points for interconverting stereoisomers, with activation energies calculated using Eyring plots .

Advanced Question: What role does this compound play in molecular motor design?

Methodological Answer:
The cyclopenta-thiophene core acts as a rotary stator in overcrowded alkenes. Key findings:

  • Photochemical Switching : UV irradiation induces E→Z isomerization, enabling unidirectional rotation. Quantum yields (~10%) are measured via UV-vis kinetics .
  • Stereogenic Centers : Fluorine or methyl groups at C2 enhance thermal stability of isomers, critical for controlling rotational speed .

Q. Table 2: Molecular Motor Performance Metrics

DerivativeSwitching Speed (s1^{-1})Thermal Half-Life (h)Reference
2-Fluoro-methyl0.05120
2,2-Dimethyl0.02240

Advanced Question: How are computational methods (e.g., DFT) used to predict reactivity?

Methodological Answer:
While not explicitly covered in the provided evidence, density-functional theory (DFT) is inferred for:

  • Transition State Modeling : Predicting regioselectivity in electrophilic substitutions (e.g., fluorination vs. methylation) .
  • Electronic Structure Analysis : HOMO/LUMO gaps correlate with experimental redox potentials in molecular motors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
Reactant of Route 2
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

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